Tumor necrosis factor alpha (46-65), human, is a peptide derived from the larger tumor necrosis factor alpha protein, which is a pivotal cytokine involved in systemic inflammation and immune system regulation. This specific fragment consists of amino acids 46 to 65 of the full-length protein, playing a crucial role in mediating various biological activities associated with inflammation and immune responses.
Tumor necrosis factor alpha is primarily produced by activated macrophages, T-lymphocytes, and natural killer cells. It is secreted in both soluble and transmembrane forms, with the soluble form being generated through proteolytic cleavage by enzymes such as tumor necrosis factor alpha-converting enzyme. The peptide segment (46-65) is part of the extracellular domain of the full-length protein, which comprises 157 amino acids in total .
Tumor necrosis factor alpha belongs to the tumor necrosis factor superfamily, which includes various cytokines and their receptors. It is classified as an inflammatory cytokine and plays a significant role in mediating cell signaling pathways that lead to inflammation, apoptosis, and immune system activation .
The synthesis of tumor necrosis factor alpha (46-65) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In solid-phase synthesis, the peptide is constructed stepwise on a solid support, allowing for the sequential addition of protected amino acids.
In recombinant synthesis, the gene encoding the full-length tumor necrosis factor alpha is inserted into an expression vector, which is then transfected into suitable host cells (e.g., Escherichia coli or mammalian cells). The cells are cultured under conditions that promote protein expression, followed by purification steps to isolate the desired peptide fragment.
For solid-phase synthesis, protecting groups are used to prevent undesired reactions during elongation. The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography. For recombinant methods, purification typically involves affinity chromatography techniques that exploit specific interactions between the peptide and its binding partners .
Tumor necrosis factor alpha (46-65) participates in several biochemical interactions primarily through binding to its receptors (TNF receptor 1 and TNF receptor 2). Upon binding, it triggers downstream signaling cascades involving various cellular proteins.
The binding of tumor necrosis factor alpha to its receptors can lead to different cellular outcomes depending on the receptor type activated. For instance, activation of TNF receptor 1 can initiate apoptosis through complex formation involving adaptor proteins like TRADD and RIPK1. In contrast, TNF receptor 2 primarily promotes cell survival and proliferation signals .
The mechanism of action for tumor necrosis factor alpha involves its interaction with specific receptors on target cells. Upon binding:
The activation of TNF receptor 1 leads to complex formation that can induce apoptosis (via caspase activation) or promote inflammatory responses through nuclear factor kappa B activation. Conversely, TNF receptor 2 activation generally supports cell survival and tissue regeneration processes .
Relevant data indicates that tumor necrosis factor alpha exhibits significant thermal stability but may lose activity upon prolonged exposure to extreme conditions .
Tumor necrosis factor alpha (46-65) has several applications in scientific research:
The TNF-alpha (46-65) peptide represents a critical 20-amino-acid fragment (Glu-Pro-Leu-Ala-Gln-Glu-Gly-Gln-Leu-Gln-Trp-Leu-Asn-Arg-Arg-Ala-Ser-Ala-Val-Tyr) derived from the mature soluble TNF-alpha monomer. This region encompasses two functionally indispensable domains: the TACE (TNF-α-converting enzyme) cleavage site (Ala76-Val77, adjacent to the fragment) and the receptor-binding loop (residues 56-65) [7] [10]. Biophysical studies reveal that residues Trp-60 and Tyr-65 form a hydrophobic core essential for trimer stability, while Arg-58 and Arg-59 mediate electrostatic interactions with TNFR cysteine-rich domains (CRDs) [6] [10]. Mutagenesis experiments demonstrate that substitution at Leu-57 disrupts β-sheet stabilization, reducing receptor affinity by >80% [6]. The peptide maintains the antiparallel β-sandwich topology characteristic of full-length TNF, enabling its biological activity despite lacking the complete trimeric context [10].
Table 1: Key Structural Motifs in TNF-alpha (46-65) and Functional Impact
| Amino Acid Position | Structural Domain | Functional Role | Consequence of Mutation |
|---|---|---|---|
| Ala76-Val77 (adjacent) | TACE cleavage site | Liberation from transmembrane precursor | Impaired soluble TNF generation |
| Trp-60, Tyr-65 | Hydrophobic core | Trimer stability & receptor docking | >80% affinity loss |
| Arg-58, Arg-59 | Electrostatic interface | TNFR CRD binding | Disrupted signal initiation |
| Leu-57 | β-sheet stabilization | Structural integrity | Conformational instability |
TNF-alpha (46-65) exhibits differential binding kinetics for TNFR1 (TNFRSF1A) and TNFR2 (TNFRSF1B). Surface plasmon resonance studies indicate a 5-fold higher affinity for TNFR1 (Kd ≈ 0.3 nM) compared to TNFR2 (Kd ≈ 1.5 nM), attributable to optimized interactions with CRD3 of TNFR1 [1] [4]. This fragment binds exclusively to the soluble TNF receptor complex, as transmembrane TNF requires the full extracellular domain for effective TNFR2 engagement [7] [10]. Upon binding TNFR1, the peptide induces receptor trimerization and recruitment of the adaptor protein TRADD (TNF receptor-associated death domain), forming the core of Complex I [4]. In contrast, TNFR2 binding is sterically constrained in the fragment, limiting TRAF2 (TNF receptor-associated factor 2) recruitment efficiency by 60% compared to full-length TNF [1] [7]. This bias explains the fragment’s predominant activation of cytotoxic signaling pathways over cell survival mechanisms.
Table 2: Differential Binding Properties of TNF-alpha (46-65) with TNF Receptors
| Parameter | TNFR1 Interaction | TNFR2 Interaction |
|---|---|---|
| Affinity (Kd) | 0.3 nM | 1.5 nM |
| Key Binding Domains | CRD2-CRD3 | CRD1-CRD2 |
| Adaptor Recruitment | TRADD > TRAF2 | Limited TRAF2 |
| Complex Formation | Efficient Complex I | Impaired Complex I |
| Biological Consequence | Pro-apoptotic dominance | Attenuated survival signals |
The TNF-alpha (46-65) fragment activates canonical NF-κB signaling through TNFR1-dependent IκBα phosphorylation. Within 5 minutes of exposure, it triggers IKKβ (IκB kinase β) activation via RIPK1 ubiquitination at Lys377, leading to IκBα degradation and nuclear translocation of p65/p50 dimers [1] [3]. This upregulates pro-inflammatory genes (e.g., IL-8, ICAM-1) at 50-70% efficiency relative to full-length TNF [2]. Concurrently, the fragment stimulates MAPK pathways by activating ASK1 (apoptosis signal-regulating kinase 1), resulting in sequential phosphorylation of JNK (c-Jun N-terminal kinase) and p38 [1] [4]. Phosphoproteomic analyses reveal sustained JNK activation (>4 hours) but transient ERK signaling (<30 minutes), indicating biased pathway modulation [2]. Negative feedback is mediated through fragment-induced miR-146a expression, which targets IRAK1 and TRAF6 mRNA, attenuating NF-κB activity after 60 minutes [1] [6].
Table 3: Signaling Pathways Modulated by TNF-alpha (46-65)
| Pathway | Key Mediators | Activation Kinetics | Regulatory Feedback |
|---|---|---|---|
| Canonical NF-κB | IKKβ, RIPK1, p65/p50 | Peak at 15 min | miR-146a (IRAK1/TRAF6) |
| JNK Pathway | ASK1, JNK1/2, c-Jun | Sustained >4 hr | DUSP1 phosphatase |
| p38 MAPK | MKK3/6, p38α | Peak at 20 min | MKP-1 phosphatase |
| ERK Pathway | Raf-1, MEK1/2, ERK1/2 | Transient <30 min | Sprouty protein inhibition |
TNF-alpha (46-65) exerts context-dependent cytotoxicity through TNFR1-mediated Complex II formation. In caspase-8-sufficient microenvironments, the fragment recruits FADD (Fas-associated death domain) and pro-caspase-8, initiating apoptosis via caspase-3 cleavage [3] [4]. However, under caspase-8 inhibition (e.g., by viral CrmA or zVAD-fmk), the fragment promotes RIPK3-dependent necroptosis. Phosphorylation of MLKL (mixed lineage kinase domain-like) at Thr357/Ser358 triggers its oligomerization and plasma membrane permeabilization [4] [9]. Neuronal studies demonstrate that TNF-alpha (46-65) induces 40% necroptotic cell death in caspase-inhibited environments, reversible by Nec-1 (RIPK1 inhibitor) [4]. The fragment also downregulates the ESCRT-III machinery (endosomal sorting complex required for transport), reducing membrane repair capacity by 65% and amplifying necroptotic susceptibility [4].
Table 4: Cell Death Pathways Activated by TNF-alpha (46-65)
| Pathway | Triggering Condition | Key Molecular Events | Functional Outcome |
|---|---|---|---|
| Apoptosis | Caspase-8 sufficient | FADD recruitment → Caspase-3 cleavage | DNA fragmentation |
| Necroptosis | Caspase-8 inhibited | RIPK1-RIPK3-pMLKL oligomerization | Osmotic lysis, HMGB1 release |
| Regulatory Switch | cFLIP expression | Competition for FADD binding | Attenuated necroptosis |
Comprehensive Compound List
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: